7-Iodoquinolin-8-ol
CAS No.: 7385-89-9
Cat. No.: VC8291678
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7385-89-9 |
|---|---|
| Molecular Formula | C9H6INO |
| Molecular Weight | 271.05 g/mol |
| IUPAC Name | 7-iodoquinolin-8-ol |
| Standard InChI | InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H |
| Standard InChI Key | AXKOGJAAENJJFI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C(C=C2)I)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=C(C=C2)I)O)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
7-Iodoquinolin-8-ol, systematically named 7-iodo-8-hydroxyquinoline, belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure consists of a bicyclic framework comprising a benzene ring fused to a pyridine ring, with an iodine atom at position 7 and a hydroxyl group at position 8 . The presence of these substituents confers distinct electronic and steric properties, influencing its reactivity and biological activity.
Physicochemical Properties
The compound’s physical properties are critical for its pharmacokinetic behavior:
The low pKa suggests weak acidic character, likely due to the hydroxyl group, while the high density reflects the heavy iodine atom . Its insolubility in water necessitates formulation strategies for biomedical applications.
Pharmacological Activity and Mechanisms
Anticancer Effects
7-Iodoquinolin-8-ol exhibits pronounced cytotoxicity against human osteosarcoma and leukemia (HL-60) cell lines, with IC₅₀ values in the low micromolar range . Key mechanisms include:
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Mitochondrial Dysregulation: Binding to mitochondrial membranes disrupts the electron transport chain, reducing ATP synthesis by >50% and elevating reactive oxygen species (ROS) levels by 3–5 fold .
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Hsp90 Inhibition: By binding to the ATPase domain of heat shock protein 90 (Hsp90), it prevents client protein stabilization, leading to proteasomal degradation of oncogenic targets (e.g., AKT, RAF-1) .
Apoptosis Induction
In HL-60 cells, the compound activates caspase-3 and caspase-9, triggering apoptotic pathways. Flow cytometry analyses show a 40–60% increase in apoptotic cells after 24-hour exposure at 10 µM .
Therapeutic Applications
Oncology
The compound’s dual mechanism—simultaneously targeting energy metabolism and protein homeostasis—makes it a candidate for multidrug-resistant cancers. Synergistic effects with taxanes and anthracyclines have been hypothesized but require validation .
Neurodegenerative Diseases
Although direct evidence is lacking for 7-iodoquinolin-8-ol, structural analogs like clioquinol (5-chloro-7-iodo derivative) inhibit amyloid-beta aggregation in Alzheimer’s models . This suggests potential cross-application, warranting further study.
Future Directions
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Structure-Activity Relationships: Modifying the quinoline core (e.g., introducing fluorine at position 5) could enhance blood-brain barrier penetration for neurological applications.
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Nanoparticle Formulations: Lipid-based carriers may improve aqueous solubility and tumor targeting.
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Combination Therapies: Pairing with PARP inhibitors or immune checkpoint blockers could exploit synthetic lethality.
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